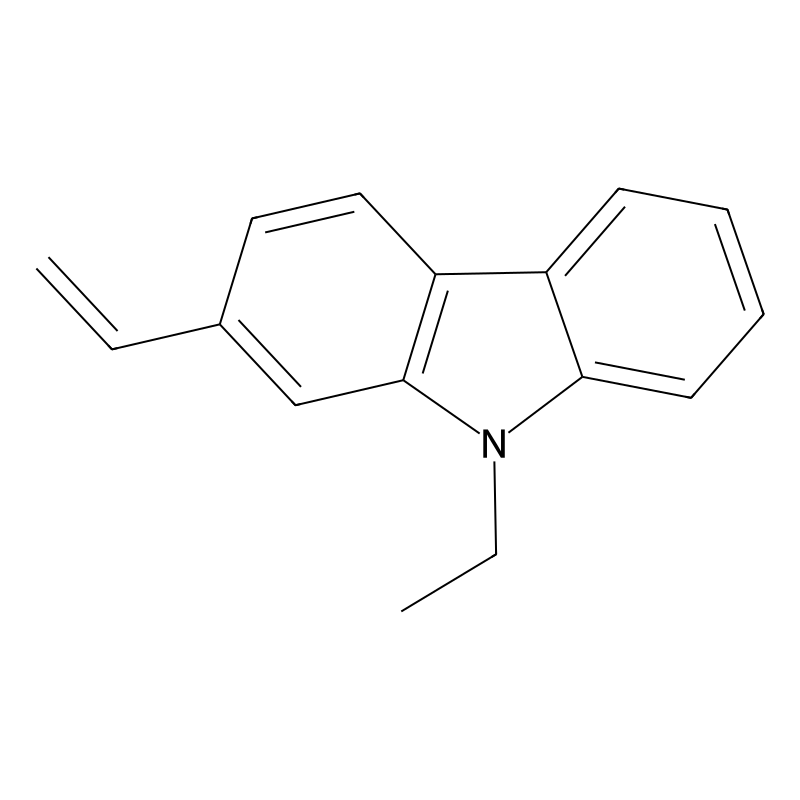N-Ethyl-2-vinylcarbazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Optoelectronic Applications
Organic Light-Emitting Diodes (OLEDs)
N-Ethyl-2-Vinylcarbazole is a versatile material for OLEDs due to its strong blue emission and high quantum efficiency. Research has shown that it can be used as a host material for emitting layers, improving device performance []. N-EtVCz can also function as an electron transport layer (ETL) due to its favorable electron mobility [].
Photodetectors
N-Ethyl-2-Vinylcarbazole's ability to absorb and emit light makes it a potential candidate for photodetectors. Studies have explored its use in organic photodetectors, aiming to develop efficient and sensitive devices for light detection applications [].
N-Ethyl-2-vinylcarbazole is an organic compound characterized by its structure, which consists of a carbazole moiety substituted with an ethyl group and a vinyl group at the 2-position. The molecular formula of N-Ethyl-2-vinylcarbazole is C₁₆H₁₅N, and it is known for its significant role in the field of organic electronics due to its excellent hole-transporting properties. This compound is particularly interesting for its potential applications in polymeric materials, especially in light-emitting diodes and photovoltaic devices, where efficient charge transport is crucial .
- Polymerization: This compound can be polymerized through different mechanisms such as nitroxide-mediated radical polymerization and anionic polymerization. The polymerization process allows for the formation of high molecular weight polymers with controlled properties, which are beneficial for electronic applications .
- Cycloaddition Reactions: N-Ethyl-2-vinylcarbazole can participate in cycloaddition reactions, particularly with electron-poor olefins, leading to the formation of complex structures that can be utilized in advanced materials .
The synthesis of N-Ethyl-2-vinylcarbazole can be achieved through several methods:
- Hydrogenation Reaction: A notable method involves the hydrogenation of N-vinylcarbazole using a palladium catalyst. This reaction typically occurs under mild conditions (around 70 °C) and can yield high purity products with yields exceeding 98% .
- Radical Polymerization: The compound can also be synthesized via radical polymerization techniques, which allow for the incorporation of various functional groups into the polymer backbone, enhancing its utility in electronic applications .
- Anionic Polymerization: This method has been shown to produce polymers with controlled molecular weights and narrow polydispersities, making it a viable option for creating tailored materials .
N-Ethyl-2-vinylcarbazole has several important applications:
- Organic Electronics: Due to its excellent hole-transporting properties, it is widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where efficient charge transport is essential.
- Polymeric Materials: Its ability to form high-performance polymers makes it suitable for coatings, adhesives, and other industrial applications that require robust materials with specific electrical properties .
Studies on the interactions of N-Ethyl-2-vinylcarbazole with other compounds reveal that it can form complexes with various electron acceptors, enhancing its charge transport capabilities. These interactions are crucial for optimizing the performance of devices like OLEDs and OPVs, where efficient electron-hole recombination is necessary for effective light emission and energy conversion.
N-Ethyl-2-vinylcarbazole shares structural similarities with several other compounds that also contain carbazole moieties or vinyl groups. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Vinylcarbazole | Carbazole with a vinyl group | Widely studied but less effective in hole transport |
| N-Ethyl-3-vinylcarbazole | Similar to N-Ethyl-2-vinylcarbazole but with substitution at position 3 | Different polymerization behavior |
| 9-Ethylcarbazole | Ethyl substitution at position 9 | Less common in electronics applications |
| Carbazole | Base structure without ethyl or vinyl substitutions | Fundamental structure for various derivatives |
N-Ethyl-2-vinylcarbazole stands out due to its superior hole mobility compared to other derivatives like N-Vinylcarbazole and its versatility in forming complex macromolecular architectures through various polymerization techniques .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








